what is the structure of L-Isoleucylglycyl-L-alanyl-L-alanine
what is the structure of L-Isoleucylglycyl-L-alanyl-L-alanine
Title: Structural Elucidation, Synthesis, and Characterization of L-Isoleucylglycyl-L-alanyl-L-alanine: A Technical Whitepaper
Executive Summary
L-Isoleucylglycyl-L-alanyl-L-alanine (IGAA) is a linear tetrapeptide composed of the amino acids L-isoleucine, glycine, and two consecutive L-alanine residues. As a recurring structural motif in various biologically active proteins and antimicrobial peptides—such as the cyclic peptide antibiotic Subtilosin A[1] and the N-terminal segment of ovalbumin[2]—IGAA presents unique physicochemical properties. This whitepaper provides an authoritative guide on the structural dynamics, solid-phase synthesis protocols, and analytical validation of this tetrapeptide, designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Elucidation
The sequence Ile-Gly-Ala-Ala features a hydrophobic N-terminus (Isoleucine), a highly flexible hinge (Glycine), and a stabilizing aliphatic C-terminal dipeptide (Ala-Ala). This specific arrangement dictates its solubility, folding propensity, and interaction with lipid bilayers or receptor pockets.
Table 1: Key Physicochemical Properties of L-Isoleucylglycyl-L-alanyl-L-alanine
| Property | Value / Description |
| Sequence | Ile-Gly-Ala-Ala (IGAA) |
| CAS Number | 798540-98-4[3] |
| Molecular Formula | C14H26N4O5[3] |
| Molecular Weight | 330.38 g/mol [3] |
| N-Terminal Residue | L-Isoleucine (Hydrophobic, branched-chain) |
| C-Terminal Residue | L-Alanine (Aliphatic, helix-favoring) |
| Isoelectric Point (pI) | ~5.5 (Estimated based on neutral side chains) |
| Solubility | Soluble in aqueous buffers (pH > 6) and polar aprotic solvents (DMF, DMSO) |
Causality in Structural Dynamics: The presence of Glycine at position 2 provides a high degree of conformational freedom, breaking potential alpha-helical propagation from the Ala-Ala segment. This makes the IGAA motif an excellent flexible linker or a surface-exposed loop in larger protein architectures.
Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)
To synthesize IGAA with high stereochemical purity, Fmoc (9-fluorenylmethoxycarbonyl) Solid-Phase Peptide Synthesis (SPPS) is the gold standard.
Causality for Fmoc over Boc: Fmoc chemistry utilizes a mild base (piperidine) for deprotection and acid (TFA) for final cleavage. This orthogonal protection strategy prevents the acid-catalyzed degradation of the peptide backbone and minimizes the risk of racemization at the chiral centers of Isoleucine and Alanine, which is a common pitfall in repetitive strong-acid Boc protocols.
Self-Validating Protocol: Step-by-Step Fmoc-SPPS of IGAA
-
Resin Swelling: Weigh 0.1 mmol of Wang resin (pre-loaded with Fmoc-L-Ala-OH) into a reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes, then wash with Dimethylformamide (DMF) (3 × 5 mL). Rationale: Swelling expands the polystyrene matrix, maximizing the accessibility of reactive sites.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 15 minutes. Wash thoroughly with DMF (5 × 5 mL). Validation: Perform a Kaiser test; a positive (blue) result confirms the presence of free primary amines.
-
Amino Acid Coupling:
-
Dissolve 0.4 mmol (4 equivalents) of Fmoc-L-Ala-OH, 0.4 mmol of HBTU, and 0.8 mmol of DIPEA in DMF.
-
Add the mixture to the resin and agitate for 45 minutes.
-
Wash with DMF (5 × 5 mL). Validation: A negative (colorless) Kaiser test confirms complete coupling. If positive, the system self-corrects by repeating the coupling step before proceeding.
-
-
Iterative Elongation: Repeat the deprotection and coupling cycle sequentially for Fmoc-Gly-OH and Fmoc-L-Ile-OH.
-
Global Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature. Rationale: Triisopropylsilane (TIPS) acts as a scavenger to prevent re-alkylation of the peptide by carbocations generated during cleavage.
-
Precipitation: Filter the resin, concentrate the filtrate under nitrogen, and precipitate the crude peptide in cold diethyl ether. Centrifuge and lyophilize the pellet.
Iterative Fmoc-SPPS workflow for L-Isoleucylglycyl-L-alanyl-L-alanine synthesis.
Analytical Characterization & Validation
To ensure trustworthiness and scientific integrity, the synthesized IGAA must undergo rigorous analytical validation using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS).
Protocol: RP-HPLC and ESI-MS Validation
-
Sample Preparation: Dissolve 1 mg of crude IGAA in 1 mL of HPLC-grade water containing 0.1% TFA.
-
Chromatographic Separation (RP-HPLC):
-
Column: C18 analytical column (e.g., 4.6 × 150 mm, 5 µm).
-
Causality: The C18 stationary phase effectively resolves short, moderately hydrophobic peptides like IGAA from truncated failure sequences due to its strong retention of the aliphatic Isoleucine and Alanine side chains.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 60% B over 30 minutes at a flow rate of 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (peptide bond absorption).
-
-
Mass Spectrometry (ESI-MS):
-
Direct the HPLC eluate into the ESI-MS operating in positive ion mode.
-
Validation/Target Identification: Look for the protonated molecular ion [M+H]+ at m/z≈331.4 and the sodium adduct [M+Na]+ at m/z≈353.4 . The presence of these exact mass peaks validates the structural identity of the synthesized product.
-
Logical workflow for the analytical validation and purification of synthesized IGAA.
Mechanistic Applications & Future Perspectives
In drug development, short peptides like IGAA are rarely used as standalone therapeutics due to rapid proteolytic degradation in vivo. However, they are critical as:
-
Precursors for Cyclic Antimicrobials: IGAA forms the structural backbone of segments within Subtilosin A, a cyclic peptide antibiotic produced by Bacillus subtilis[1]. The flexibility of the Gly-Ala-Ala region facilitates the complex cross-linking required for the antibiotic's macrocyclic structure[1].
-
Epitope Mapping Probes: The IGAA sequence is a core component of the N-terminal decapeptide of hen's egg ovalbumin, which is utilized to study IgE-binding haptenic epitopes in allergic responses[2].
-
Biomaterial Functionalization: The sequence can be conjugated to polymer scaffolds to modulate cellular adhesion, leveraging the hydrophobic isoleucine anchor.
References
-
[1] Title: Subtilosin A, a New Antibiotic Peptide Produced by Bacillus subtilis 168: Isolation, Structural Analysis, and Biogenesis1 | The Journal of Biochemistry | Oxford Academic Source: oup.com URL:
-
[2] Title: Antigenic and allergenic determinants of ovalbumin. II. The reactivity of the NH2 terminal decapeptide - PubMed Source: nih.gov URL:
-
[3] Title: C14H26N4O5 - Chemical Dictionary - Guidechem Source: guidechem.com URL:
